2-Chlorobiphenyl CAS number and properties
2-Chlorobiphenyl CAS number and properties
An In-depth Technical Guide to 2-Chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorobiphenyl (PCB-1), including its chemical identifiers, physicochemical properties, toxicological data, and relevant experimental protocols. 2-Chlorobiphenyl is a monochlorinated biphenyl (B1667301), one of 209 possible polychlorinated biphenyl (PCB) congeners.[1][2] Due to the persistence and toxicity of PCBs, understanding the properties and analytical methods for individual congeners like 2-Chlorobiphenyl is critical for environmental and toxicological research.[3]
Chemical Identifiers and Synonyms
2-Chlorobiphenyl is registered under CAS number 2051-60-7.[4][5] It is also known by several synonyms, which are useful to recognize in literature and databases.
| Identifier | Value |
| CAS Number | 2051-60-7[4][5][6] |
| Molecular Formula | C₁₂H₉Cl[4][5][6] |
| Molecular Weight | 188.65 g/mol [1][5] |
| IUPAC Name | 1-Chloro-2-phenylbenzene[1] |
| Synonyms | o-Chlorobiphenyl, 2-Chloro-1,1'-biphenyl, PCB 1, BZ# 1[4][5][6] |
| EC Number | 218-125-6[4][6] |
| UNII | 2E08SP4D3P[5][6] |
Physicochemical Properties
2-Chlorobiphenyl is a colorless to pale yellow solid or oily liquid at room temperature.[4] Its properties, such as low water solubility and high lipophilicity, contribute to its environmental persistence and bioaccumulation.[3]
| Property | Value |
| Melting Point | 32-34 °C[5][6] |
| Boiling Point | 274 °C[5][6][7] |
| Density | 1.1499 g/cm³ at 32.5 °C[5][6] |
| Water Solubility | 1.9 - 7.8 mg/L at 25 °C[4][5] |
| Vapor Pressure | 0.00928 mmHg at 25 °C[7] |
| Flash Point | 115.9 °C[7] |
| LogP (XLogP3) | 4.45 - 4.5[1][6] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents.[5][7] |
Toxicology and Safety Information
2-Chlorobiphenyl is classified as a hazardous substance, posing risks to human health and the environment.[4] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[7][8]
| Parameter | Data |
| GHS Hazard Statements | H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[5] |
| GHS Signal Word | Warning[5] |
| Hazard Codes | Xi (Irritant), N (Dangerous for the environment)[5] |
| Risk Statements | R33: Danger of cumulative effects. R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[5][7] |
| Acute Toxicity | Oral-mammalian LDL0: 2500 mg/kg[7] |
| Personal Protective Equipment | Safety glasses, protective gloves (impervious), and laboratory coat. Use in a well-ventilated area or under a fume hood.[9] |
| First Aid: Skin Contact | Immediately wash with water and soap and rinse thoroughly.[10] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water.[10] |
| First Aid: Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[11][12] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][8] |
Experimental Protocols
The analysis of 2-Chlorobiphenyl in environmental and biological matrices is commonly performed using gas chromatography. EPA Method 8082A is a standard procedure for determining the concentrations of PCBs as Aroclors or as individual congeners.[13]
Protocol: Analysis of 2-Chlorobiphenyl by EPA Method 8082A
This protocol provides a general workflow. Laboratories should develop their own detailed standard operating procedures (SOPs) based on this framework.[13]
-
Sample Extraction :
-
Aqueous Samples: Use separatory funnel liquid-liquid extraction (Method 3510) or continuous liquid-liquid extraction (Method 3520).
-
Solid Samples (Soil, Sediment): Use Soxhlet extraction (Method 3540) or pressurized fluid extraction (Method 3545).
-
Solvents: Typically a mixture of hexane (B92381) and acetone (B3395972) or other suitable solvents. The final extract must be exchanged into hexane or isooctane.[13]
-
-
Extract Cleanup :
-
To remove interfering compounds, extracts must be cleaned up prior to GC analysis.
-
Sulfur Removal (Method 3660): Use copper powder or mercury to remove sulfur from sediment/soil extracts.
-
Adsorption Chromatography (Method 3620): Use a florisil (B1214189) column to separate PCBs from other interfering compounds like pesticides.
-
-
Instrumental Analysis :
-
Technique : Gas Chromatography with an Electron Capture Detector (GC-ECD) or Electrolytic Conductivity Detector (GC-ELCD).[13]
-
Column : A narrow- or wide-bore fused-silica capillary column is used. A dual-column system is often employed for confirmation.[13]
-
Calibration : Prepare calibration standards using a certified solution of 2-Chlorobiphenyl (PCB 1). When analyzing for Aroclors, standards for the relevant Aroclor mixtures (e.g., 1016, 1242, 1254) are used.[13][14]
-
Injection : Inject a 1-2 µL aliquot of the cleaned-up extract into the GC system.[13]
-
-
Quantification :
-
Identify 2-Chlorobiphenyl in the sample chromatogram by comparing its retention time to that of the calibration standard.
-
Quantify the concentration by comparing the peak area or height from the sample to the calibration curve.
-
Caption: Workflow for the analysis of 2-Chlorobiphenyl using EPA Method 8082A.
Biological Activity and Signaling Pathways
Polychlorinated biphenyls, particularly the coplanar or "dioxin-like" congeners, are known to exert their toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[3] While 2-Chlorobiphenyl (a mono-ortho PCB) has a less rigid structure than coplanar PCBs, it can still contribute to the overall toxic burden. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in metabolism, including cytochrome P450 enzymes like CYP1A1.
Upon entering the cell, the PCB congener binds to the AhR complex in the cytoplasm, causing the release of chaperone proteins and the translocation of the complex into the nucleus. In the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT) protein. This new complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription. The resulting proteins, such as CYP1A1, are involved in metabolizing foreign compounds but can also lead to the production of reactive oxygen species and downstream toxic effects.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Classification and Environmental Context
2-Chlorobiphenyl is a single member of a large class of compounds that have significant environmental and health implications. Understanding its place within this classification is key to contextualizing research findings.
Caption: Classification of 2-Chlorobiphenyl and its environmental context.
References
- 1. 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esslabshop.com [esslabshop.com]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. 2-CHLOROBIPHENYL | 2051-60-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-Chlorobiphenyl [chembk.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. agilent.com [agilent.com]
- 11. accustandard.com [accustandard.com]
- 12. accustandard.com [accustandard.com]
- 13. epa.gov [epa.gov]
- 14. cdc.gov [cdc.gov]
